HMT1 is classified under the protein arginine methyltransferase family. It is primarily found in yeast cells and has been extensively studied due to its evolutionary conservation and functional similarities to human counterparts. The enzyme is encoded by the HMT1 gene located on chromosome VI of the yeast genome. It interacts with various substrates, including histones and non-histone proteins, thereby playing a significant role in chromatin remodeling and transcriptional regulation .
HMT1 protein can be synthesized through recombinant DNA technology. The HMT1 gene is cloned into an expression vector and introduced into a suitable host organism, often Escherichia coli or yeast strains. Following transformation, the host cells are cultured under optimal conditions to induce protein expression.
The purification of HMT1 typically involves several steps:
Techniques such as high-performance liquid chromatography and mass spectrometry are often employed to verify the purity and identity of the synthesized HMT1 protein .
The molecular structure of HMT1 reveals a typical architecture for arginine methyltransferases. It contains a catalytic domain characterized by conserved motifs essential for substrate binding and catalysis. The enzyme’s structure allows it to recognize specific arginine residues on target proteins, facilitating efficient methylation.
Structural studies using techniques like X-ray crystallography have provided insights into the active site configuration of HMT1. These studies indicate that the enzyme adopts a closed conformation upon substrate binding, which is critical for its catalytic activity. The presence of specific amino acid residues at the active site is crucial for determining substrate specificity .
HMT1 catalyzes the methylation of arginine residues on target proteins through a transfer reaction involving S-adenosylmethionine as a methyl donor. This reaction can lead to different types of methylation:
The enzymatic activity can be assessed using in vitro assays where purified HMT1 is incubated with potential substrates in the presence of S-adenosylmethionine. The products can be analyzed through techniques such as mass spectrometry or western blotting using antibodies specific to methylated arginine residues .
The mechanism by which HMT1 exerts its function involves several steps:
Studies have shown that mutations in key residues within HMT1 can significantly impair its ability to methylate substrates, underscoring the importance of these residues in its catalytic mechanism .
HMT1 exhibits properties typical of globular proteins:
The chemical properties include:
Recombinant forms often require specific buffer systems to maintain stability during storage and analysis .
HMT1 has several applications in scientific research:
Furthermore, insights gained from studying HMT1 can contribute to developing therapeutic strategies targeting similar pathways in human diseases .
HMT1 (protein-arginine omega-N methyltransferase) is the Saccharomyces cerevisiae homolog of mammalian PRMT1. It features a conserved catalytic core domain with a Rossmann-fold for S-adenosylmethionine (AdoMet) binding and a substrate-binding pocket. Structural studies reveal that HMT1 functions as a hexamer with approximate 32 symmetry, where dimer interfaces form large acidic cavities essential for substrate recognition and catalysis. Mutations at dimer contact sites (e.g., E37A, R40A) abolish activity by disrupting oligomerization [8]. The catalytic site contains invariant glutamate residues ("double-E loop") critical for methyl transfer. A unique "knotted" structure formed by SET motif III (RFINHxCxPN) and motif IV (ELxFDY) positions the arginine substrate near AdoMet [2] [8].
Table 1: Key Structural Domains of HMT1
Domain/Region | Function | Functional Impact of Mutation |
---|---|---|
Rossmann-fold | AdoMet binding | Loss of cofactor binding |
Dimerization arm | Hexamer assembly | Complete loss of activity (e.g., E37A) |
Acidic cavity | Substrate docking | Reduced Npl3 binding/methylation |
Double-E loop | Catalysis (Glu499, Glu508) | Abolished methyltransferase activity |
HMT1 shares >60% sequence identity with human PRMT1 in the AdoMet-binding core. Key catalytic residues (e.g., Glu100, Glu108 in human PRMT1) are conserved across fungi, plants, and mammals. The dimerization domain shows 45% similarity to Caenorhabditis elegans PRMT5, though oligomerization patterns differ [1] [5] [8]. Non-catalytic regions exhibit divergence; yeast HMT1 lacks the N-terminal extensions found in mammalian PRMT1 that regulate subcellular localization. Phylogenetic analysis places HMT1 in the Type I PRMT clade with PRMT1, 3, 4, 6, and 8 [4] [7].
HMT1 undergoes automethylation at multiple arginine residues, which self-regulates its activity by modulating substrate affinity. Phosphorylation sites (e.g., Ser284–Ser289) are predicted in regulatory loops, though kinases remain unidentified. Ubiquitination at Lys136 targets HMT1 for proteasomal degradation, fine-tuning cellular abundance [4] [6]. These modifications create feedback loops: automethylation reduces activity toward histones but not hnRNPs, enabling substrate-specific modulation [7] [10].
HMT1 is a Type I PRMT (EC 2.1.1.319) that catalyzes asymmetric dimethylation (ADMA) of arginine. It first generates ω-Nᴳ-monomethylarginine (MMA), then adds a second methyl group to the same terminal nitrogen to form ADMA. This contrasts with Type II enzymes (e.g., PRMT5) producing symmetric dimethylarginine (SDMA) or Type III enzymes (e.g., PRMT7) restricted to MMA. Structural determinants of Type I specificity include a catalytic phenylalanine (Phe379 in PRMT5; equivalent to Met in Type I) that sterically constrains substrate orientation [4] [5] [7].
HMT1 methylates both histone and non-histone substrates:
Table 2: Major Substrates of HMT1 and Functional Impacts
Substrate | Methylation Site | Biological Consequence |
---|---|---|
Histone H4 | R3 (asymmetric) | Silent chromatin maintenance [3] |
Histone H3 | R2 (asymmetric) | In vitro catalysis; role in transcription [7] |
Npl3 | Multiple RGG motifs | Nuclear export, mRNP assembly [9] |
Hrp1 | RGG domain | 3ʹ-end processing, Nab2 interaction [9] |
Bdp1 (TFIIIB) | Unknown | tRNA synthesis regulation [1] |
HMT1 follows sequential bisubstrate kinetics: AdoMet binds first, followed by the arginine substrate. Processive dimethylation occurs without substrate release, with Kₘ for AdoMet ≈ 8 μM. Product specificity (ADMA vs. SDMA) is governed by active-site geometry:
Table 3: Kinetic Comparison of Type I vs. Type II PRMTs
Parameter | Type I (HMT1/PRMT1) | Type II (PRMT5) |
---|---|---|
Product | Asymmetric dimethylarginine (ADMA) | Symmetric dimethylarginine (SDMA) |
Catalytic Residue | Methionine (substrate rotation) | Phenylalanine (substrate constraint) |
Kₘ for AdoMet | 5–10 μM | 2–5 μM |
Processivity | Processive dimethylation | Distributive (SDMA requires MMA release) |
Oligomerization | Functional dimer/hexamer | Obligate dimer |
Compound Names Mentioned: HMT1, PRMT1, PRMT5, Npl3, Hrp1, Yra1, Nab2, Bdp1, AdoMet, SAM, SAH, H4R3me2a, H3R2me2a, ADMA, SDMA, MMA.
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